molecular formula C7H5Br2NO2 B051390 4-Bromo-1-(bromomethyl)-2-nitrobenzene CAS No. 82420-34-6

4-Bromo-1-(bromomethyl)-2-nitrobenzene

Cat. No. B051390
CAS No.: 82420-34-6
M. Wt: 294.93 g/mol
InChI Key: NHSJBMQFFQYDGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07642276B2

Procedure details

A suspension of 4-bromo-1-(bromomethyl)-2-nitrobenzene (1.0 g) and sodium methanethiolate (0.285 g) in tetrahydrofuran (20 ml) was stirred under nitrogen for 60 h. The solvent was evaporated, chloroform (50 ml) was added and the rsidual solid was removed by filtration. The filtrate was comncentrated under vacuum to give the title compound (0.89 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.285 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](CBr)=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1.[CH3:13][S-:14].[Na+]>O1CCCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:14][CH3:13])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CBr)[N+](=O)[O-]
Name
Quantity
0.285 g
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
was stirred under nitrogen for 60 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
chloroform (50 ml) was added
CUSTOM
Type
CUSTOM
Details
the rsidual solid was removed by filtration

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)SC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.89 g
YIELD: CALCULATEDPERCENTYIELD 105.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.